Salifluor

Description

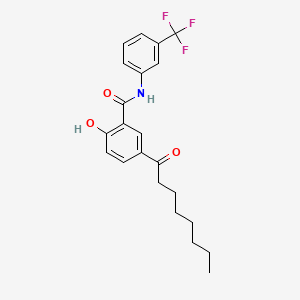

Structure

3D Structure

Properties

CAS No. |

78417-90-0 |

|---|---|

Molecular Formula |

C22H24F3NO3 |

Molecular Weight |

407.4 g/mol |

IUPAC Name |

2-hydroxy-5-octanoyl-N-[3-(trifluoromethyl)phenyl]benzamide |

InChI |

InChI=1S/C22H24F3NO3/c1-2-3-4-5-6-10-19(27)15-11-12-20(28)18(13-15)21(29)26-17-9-7-8-16(14-17)22(23,24)25/h7-9,11-14,28H,2-6,10H2,1H3,(H,26,29) |

InChI Key |

UOWIFEANNONTKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)C1=CC(=C(C=C1)O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Appearance |

Solid powder |

Other CAS No. |

78417-90-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-n-octanoyl-3'-trifluoromethyl-salicylanilide salifluo |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Salifluor: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the mechanism of action of Salifluor (5-n-octanoyl-3'-trifluoromethyl-salicylanilide), a broad-spectrum antimicrobial and anti-inflammatory agent.

This compound has demonstrated significant efficacy in clinical settings as an anti-plaque and anti-gingivitis agent, with performance comparable to established treatments such as chlorhexidine.[1] This guide synthesizes the current understanding of its molecular interactions and cellular effects, offering a technical foundation for further research and development.

Core Mechanism of Action: Protonophore Activity

The primary antimicrobial mechanism of this compound is attributed to its function as a protonophore. As a member of the salicylanilide class of compounds, this compound possesses the ability to transport protons across biological membranes, a process that disrupts the crucial proton motive force (PMF) in bacteria.

The PMF is an electrochemical gradient generated by the electron transport chain, essential for vital cellular processes, including:

-

ATP Synthesis: The flow of protons through ATP synthase drives the production of ATP, the cell's primary energy currency.

-

Active Transport: Many nutrient uptake and waste efflux systems are powered by the PMF.

-

Motility: The rotation of flagella in motile bacteria is driven by proton influx.

By acting as a proton shuttle, this compound dissipates this gradient, leading to a cascade of detrimental effects on bacterial cells, ultimately resulting in cell death.

Signaling Pathway of this compound's Protonophore Action

The following diagram illustrates the proposed signaling pathway for this compound's antimicrobial action at the bacterial cytoplasmic membrane.

Potential Anti-inflammatory Mechanism

While the primary focus of research has been on its antimicrobial properties, this compound is also recognized as an anti-inflammatory agent.[1] The precise mechanism for its anti-inflammatory action is not as well-defined as its protonophore activity. However, studies on related salicylates suggest a potential role in modulating inflammatory pathways. One such proposed mechanism involves the inhibition of key epigenetic regulators, p300 and CREB-binding protein (CBP). These proteins are involved in the transcriptional activation of pro-inflammatory genes. By inhibiting these regulators, salicylates can suppress the production of inflammatory mediators.

It is important to note that this anti-inflammatory mechanism is extrapolated from studies on related compounds and requires specific experimental validation for this compound.

Quantitative Data

Specific quantitative data for this compound's antimicrobial activity, such as Minimum Inhibitory Concentrations (MICs) against a broad range of oral pathogens, are not extensively available in publicly accessible literature. However, a study on structurally related fluoro and trifluoromethyl-substituted salicylanilides provides insights into the potential potency of this class of compounds against Staphylococcus aureus, including multidrug-resistant strains.

| Compound | Target Organism | MIC (µg/mL) |

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | MRSA (9 strains) | 0.031–0.062 |

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | VRSA (3 strains) | 0.031–0.062 |

Data from a study on related salicylanilide derivatives, not this compound directly.

Experimental Protocols

The following are generalized experimental protocols that can be employed to investigate and confirm the proposed mechanism of action of this compound.

Assessment of Protonophore Activity

Objective: To determine if this compound can transport protons across a lipid bilayer, dissipating a pH gradient.

Methodology:

-

Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a pH-sensitive fluorescent dye (e.g., pyranine).

-

pH Gradient Establishment: Establish a pH gradient across the vesicle membrane by making the external buffer more acidic than the internal buffer.

-

Fluorescence Measurement: Monitor the fluorescence of the entrapped dye over time using a spectrofluorometer. A change in fluorescence will indicate a change in the internal pH.

-

This compound Addition: Add this compound to the vesicle suspension.

-

Data Analysis: A rapid change in fluorescence upon the addition of this compound, indicating a collapse of the pH gradient, would confirm its protonophore activity. A known protonophore like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) should be used as a positive control.

Bacterial Viability and ATP Synthesis Inhibition Assay

Objective: To correlate the antimicrobial activity of this compound with a decrease in intracellular ATP levels.

Methodology:

-

Bacterial Culture: Grow a culture of a relevant oral bacterium (e.g., Streptococcus mutans) to the mid-logarithmic phase.

-

Treatment: Expose the bacterial culture to various concentrations of this compound. A vehicle control and a positive control (e.g., an antibiotic with a known mechanism) should be included.

-

Viability Assessment: At different time points, determine the number of viable bacteria using colony-forming unit (CFU) assays.

-

ATP Measurement: Simultaneously, lyse a portion of the bacterial culture at each time point and measure the intracellular ATP concentration using a commercial ATP bioluminescence assay kit.

-

Data Analysis: Plot bacterial viability and intracellular ATP levels as a function of this compound concentration and time. A dose-dependent decrease in both parameters would support the hypothesis that this compound's antimicrobial action is mediated by the disruption of energy metabolism.

In Vitro Anti-inflammatory Assay (NF-κB Reporter Assay)

Objective: To investigate the potential of this compound to inhibit the pro-inflammatory NF-κB signaling pathway.

Methodology:

-

Cell Culture: Use a cell line (e.g., macrophages) that has been stably transfected with an NF-κB reporter construct (e.g., luciferase or GFP under the control of an NF-κB responsive promoter).

-

Pre-treatment: Treat the cells with various concentrations of this compound for a defined period.

-

Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.

-

Reporter Gene Assay: After a suitable incubation period, measure the expression of the reporter gene (luciferase activity or GFP fluorescence).

-

Data Analysis: A dose-dependent decrease in reporter gene expression in this compound-treated cells compared to the LPS-only control would indicate an inhibitory effect on the NF-κB pathway.

Conclusion

The primary mechanism of action of this compound is its activity as a protonophore, leading to the dissipation of the proton motive force in bacteria, subsequent depletion of cellular ATP, and ultimately, cell death. While its anti-inflammatory properties are clinically observed, the specific molecular pathways underlying this effect require further investigation. The experimental protocols outlined in this guide provide a framework for future research to further elucidate the multifaceted therapeutic actions of this compound.

References

Salifluor: A Technical Guide to a Broad-Spectrum Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salifluor (5-n-octanoyl-3'-trifluoromethyl-salicylanilide) is a broad-spectrum antimicrobial agent with demonstrated efficacy against a range of microorganisms, particularly those implicated in oral plaque and dental caries.[1] As a member of the salicylanilide class of compounds, its mechanism of action is believed to involve the disruption of microbial cellular energy transduction. This technical guide provides a comprehensive overview of this compound, including its proposed mechanism of action, detailed experimental protocols for its evaluation, and a summary of the antimicrobial activity of the broader salicylanilide class. Due to the limited availability of public data, this guide also highlights areas for future research to fully elucidate the therapeutic potential of this compound.

Introduction

This compound is a hydrophobic, nonionic antimicrobial agent that has been primarily investigated for its application in oral hygiene products.[1] Its chemical structure, 5-n-octanoyl-3'-trifluoromethyl-salicylanilide, places it within the salicylanilide family, a class of compounds known for their diverse biological activities. While clinical and in-vitro studies have demonstrated this compound's effectiveness as an antiplaque agent, a detailed understanding of its broad-spectrum antimicrobial properties at a quantitative level remains an area of active investigation.[1][2] This document aims to consolidate the available scientific information on this compound and related compounds to serve as a resource for researchers and drug development professionals.

Proposed Mechanism of Action

The precise molecular targets of this compound have not been definitively elucidated in publicly available literature. However, based on studies of related salicylanilides, a plausible mechanism of action is the disruption of the proton motive force (PMF) across microbial cell membranes. Salicylanilides are known to act as protonophores, which are lipid-soluble molecules that can transport protons across biological membranes, thereby dissipating the electrochemical gradient that is essential for ATP synthesis and other vital cellular processes.

This proposed mechanism involves the following key steps:

-

Membrane Permeation: The hydrophobic nature of this compound allows it to readily partition into the lipid bilayer of the microbial cell membrane.

-

Proton Shuttling: Once in the membrane, this compound can pick up a proton from the more acidic exterior and release it into the more alkaline cytoplasm, effectively short-circuiting the proton gradient established by the electron transport chain.

-

Decoupling of Oxidative Phosphorylation: The dissipation of the PMF uncouples the electron transport chain from ATP synthesis, leading to a depletion of the cell's primary energy currency.

-

Inhibition of Efflux Pumps: Many bacterial efflux pumps, which are responsible for extruding antimicrobial agents from the cell, are powered by the PMF. By disrupting the PMF, this compound may also inhibit the action of these pumps, potentially leading to a synergistic effect when used in combination with other antimicrobials.

Caption: Proposed mechanism of action of this compound as a protonophore.

Quantitative Antimicrobial Activity Data

| Compound Class | Microorganism | MIC Range (µg/mL) | Reference |

| Salicylanilide 4-(Trifluoromethyl)benzoates | Mycobacterium tuberculosis | 0.5 - 32 (µmol/L) | [3] |

| Salicylanilide 4-(Trifluoromethyl)benzoates | Mycobacterium avium | 0.5 - 32 (µmol/L) | [3] |

| Salicylanilide 4-(Trifluoromethyl)benzoates | Mycobacterium kansasii | 0.5 - 32 (µmol/L) | [3] |

| Salicylanilide 4-(Trifluoromethyl)benzoates | Gram-positive bacteria (incl. MRSA) | ≥ 0.49 (µmol/L) | [3] |

Note: The original data was reported in µmol/L and has been presented as such to maintain accuracy. Researchers should convert these values to µg/mL based on the specific molecular weights of the compounds tested in the cited study for direct comparison.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antimicrobial properties of this compound. These protocols are based on established standards and can be adapted for specific research needs.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Pipettes and sterile tips

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of this compound Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.

-

-

Inoculation:

-

Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a 0.5 McFarland turbidity standard.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Add 10 µL of the diluted inoculum to each well containing the this compound dilutions and the positive control well. The negative control well should not be inoculated.

-

-

Controls:

-

Positive Control: A well containing broth and the microbial inoculum but no this compound.

-

Negative Control: A well containing only sterile broth to ensure no contamination.

-

-

Incubation:

-

Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (typically 18-24 hours at 37°C for many bacteria).

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

-

Alternatively, the optical density (OD) of the wells can be measured using a microplate reader at a wavelength of 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.

-

Minimum Bactericidal Concentration (MBC) Determination

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

-

Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

-

Spot-plate each aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar) that does not contain any this compound.

-

Incubate the agar plates at the optimal temperature and duration for the microorganism.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).

Anti-Biofilm Activity Assay

This protocol assesses the ability of this compound to inhibit biofilm formation.

Caption: Workflow for the anti-biofilm activity assay (inhibition).

Materials:

-

As per the MIC protocol, with the addition of:

-

Crystal violet solution (0.1% w/v)

-

Ethanol (95%) or another suitable solvent to solubilize the crystal violet.

Procedure:

-

Set up a 96-well plate with serial dilutions of this compound and controls as described in the MIC protocol.

-

Inoculate the wells with the standardized bacterial suspension.

-

Incubate the plate under conditions that promote biofilm formation (this may require a longer incubation period and specific media).

-

After incubation, carefully discard the liquid from the wells.

-

Gently wash the wells with a sterile buffer (e.g., phosphate-buffered saline) to remove planktonic (non-adherent) bacteria.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells again to remove excess stain.

-

Add 200 µL of 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.

-

Measure the absorbance of the solubilized stain in a microplate reader at a wavelength of approximately 570 nm.

-

The concentration of this compound that results in a significant reduction in absorbance compared to the positive control is considered to have anti-biofilm activity.

Formulation and Delivery Considerations

A significant challenge in the application of this compound is its high hydrophobicity, which limits its solubility in aqueous formulations.[1] Research has shown that conventional surfactants like sodium lauryl sulfate (SLS) are not sufficient to adequately solubilize this compound.[1] However, stable and effective formulations have been achieved using mixed surfactant systems containing both anionic and nonionic surfactants.[1] Furthermore, the inclusion of polymers such as PVM/MA copolymer has been shown to enhance the adsorption and retention of this compound on surfaces, thereby improving its bioavailability and antiplaque efficacy.[1] These formulation strategies are crucial for maximizing the therapeutic potential of this compound in clinical applications.

Future Research Directions

While this compound shows promise as a broad-spectrum antimicrobial agent, further research is needed to fully characterize its potential. Key areas for future investigation include:

-

Quantitative Antimicrobial Susceptibility Testing: Determination of MIC and MBC values for this compound against a wide range of clinically relevant bacteria and fungi is essential to define its spectrum of activity.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by this compound will provide a more complete understanding of its antimicrobial effects.

-

In Vivo Efficacy Studies: Evaluation of this compound in animal models of infection is necessary to assess its therapeutic potential beyond topical applications.

-

Resistance Studies: Investigation into the potential for microorganisms to develop resistance to this compound is crucial for its long-term viability as an antimicrobial agent.

-

Toxicology and Safety Studies: Comprehensive toxicological assessments are required to ensure the safety of this compound for various potential applications.

Conclusion

This compound is a broad-spectrum antimicrobial agent with a plausible mechanism of action centered on the disruption of microbial energy metabolism. While its application has been primarily explored in the context of oral hygiene, its properties as a salicylanilide suggest a broader potential. The lack of publicly available quantitative antimicrobial data represents a significant knowledge gap that needs to be addressed. The experimental protocols and mechanistic insights provided in this technical guide offer a framework for future research aimed at fully characterizing and harnessing the therapeutic potential of this compound.

References

- 1. In vitro and in vivo studies on this compound/PVM/MA copolymer/NaF combination as an antiplaque agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Some effects of mouthrinses containing this compound on de novo plaque formation and developing gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)-benzoates [mdpi.com]

Chemical structure and properties of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide, a broad-spectrum antimicrobial agent also known as Salifluor. This document details its mechanism of action as a protonophore, offers insights into its synthesis, and provides standardized protocols for its biological evaluation. The information is intended to support further research and development of this and related compounds in the field of antimicrobial drug discovery.

Chemical Structure and Properties

5-n-octanoyl-3'-trifluoromethyl-salicylanilide (this compound) is a derivative of salicylanilide, characterized by an n-octanoyl group attached to the salicylic acid moiety and a trifluoromethyl group on the aniline ring.

Chemical Structure:

-

IUPAC Name: 2-hydroxy-5-octanoyl-N-(3-(trifluoromethyl)phenyl)benzamide[1]

-

Synonyms: this compound, 5-n-octanoyl-3'-trifluoromethylsalicylanilide[1][2]

Physicochemical Properties:

A summary of the known and predicted physicochemical properties of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide is presented in Table 1. The compound is noted to be highly hydrophobic.[1][3]

| Property | Value | Source |

| Molecular Weight | 407.43 g/mol | [1][2] |

| Molecular Formula | C₂₂H₂₄F₃NO₃ | [1][2] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO. Highly hydrophobic.[1][3] | MedKoo, PubMed |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Table 1: Physicochemical Properties of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide

Mechanism of Action: Protonophore Activity

Salicylanilides, including 5-n-octanoyl-3'-trifluoromethyl-salicylanilide, are known to function as protonophores, which are lipid-soluble molecules that shuttle protons across biological membranes.[4] This action disrupts the proton motive force (PMF), which is essential for vital cellular processes in bacteria, such as ATP synthesis and active transport.[5] The dissipation of the proton gradient across the bacterial cell membrane leads to a collapse of the cell's energy-transducing capacity, ultimately resulting in cell death.[4][5] The lipophilic nature of the salicylanilide scaffold allows it to readily insert into the lipid bilayer of the cell membrane. The weakly acidic phenolic hydroxyl group can be deprotonated in the relatively alkaline environment of the bacterial cytoplasm, pick up a proton at the more acidic exterior of the membrane, and then release it into the cytoplasm, effectively short-circuiting the natural proton gradient.

The proposed mechanism involves the salicylanilide molecule crossing the outer membrane and being expelled by efflux pumps.[5] However, in the presence of efflux pump inhibitors or when the outer membrane is compromised, the salicylanilide can effectively uncouple the electron transport chain, dissipate the PMF, increase oxygen consumption, and decrease ATP production.[5]

Caption: Figure 1: Proposed Signaling Pathway of Salicylanilide Action.

Experimental Protocols

Synthesis of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide

Materials:

-

5-n-octanoylsalicylic acid

-

3-(Trifluoromethyl)aniline

-

Phosphorus trichloride (PCl₃) or other coupling agent (e.g., DCC)

-

Anhydrous solvent (e.g., toluene, xylene, or chlorobenzene)[7]

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Solvents for purification (e.g., ethanol, hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-n-octanoylsalicylic acid and a stoichiometric equivalent of 3-(trifluoromethyl)aniline in an anhydrous solvent.

-

Coupling Agent Addition: Cool the mixture in an ice bath. Slowly add a sub-stoichiometric amount (approximately 0.3-0.4 equivalents) of phosphorus trichloride dropwise with vigorous stirring.[7] The reaction is exothermic and should be controlled.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a saturated sodium bicarbonate solution to neutralize the acid. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Caption: Figure 2: General Workflow for Synthesis and Purification.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of 5-n-octanoyl-3'-trifluoromethyl-salicylanilide can be quantified by determining its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.[5][9][10][11][12]

Materials:

-

5-n-octanoyl-3'-trifluoromethyl-salicylanilide

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains of interest (e.g., Streptococcus mutans, Staphylococcus aureus)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate to achieve a range of desired final concentrations.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive controls (bacteria in medium without the compound) and negative controls (medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[5]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.[9]

Caption: Figure 3: Workflow for MIC Determination.

Biological Activity

5-n-octanoyl-3'-trifluoromethyl-salicylanilide has been identified as a broad-spectrum antimicrobial agent.[1][3] Its primary reported application is in the inhibition of dental plaque formation.[1][3][13] Clinical studies have demonstrated its efficacy in mouthrinses for retarding de novo plaque formation and the development of gingivitis.[13] Its antimicrobial activity is attributed to its function as a protonophore, which is a common mechanism for salicylanilide compounds.[4]

Conclusion

5-n-octanoyl-3'-trifluoromethyl-salicylanilide is a promising antimicrobial agent with a well-understood mechanism of action. Its hydrophobicity presents challenges for formulation but also contributes to its membrane-disrupting activity. Further research into its physicochemical properties, optimization of its synthesis, and comprehensive evaluation of its antimicrobial spectrum and toxicological profile are warranted to fully explore its therapeutic potential. This guide provides a foundational resource for scientists and researchers to advance the study of this and other related salicylanilide compounds.

References

- 1. In vitro and in vivo studies on this compound/PVM/MA copolymer/NaF combination as an antiplaque agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Structural requirements of salicylanilides for uncoupling activity in mitochondria: quantitative analysis of structure-uncoupling relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ibg.kit.edu [ibg.kit.edu]

- 7. mdpi.com [mdpi.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. Frontiers | Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology [frontiersin.org]

- 10. Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

Understanding the hydrophobic nature of Salifluor in research applications.

For Immediate Release

This technical guide provides an in-depth analysis of the hydrophobic properties of Salifluor (5-n-octanoyl-3'-trifluoromethyl-salicylanilide) and its implications for research and development, particularly in the field of antimicrobial agent formulation for dental care.

Core Concepts: Understanding this compound's Hydrophobicity

This compound is a potent, broad-spectrum antimicrobial and anti-inflammatory agent.[1][2] Its chemical structure, characterized by a salicylanilide core with a long n-octanoyl chain and a trifluoromethyl group, confers a significantly hydrophobic nature to the molecule. This high hydrophobicity is a critical factor influencing its solubility, formulation, and mechanism of action.

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 5-n-octanoyl-3'-trifluoromethyl-salicylanilide | Internal Analysis |

| Molecular Formula | C₂₂H₂₄F₃NO₃ | Internal Analysis |

| Molecular Weight | 407.43 g/mol | Internal Analysis |

| Calculated logP | 6.85 | ChemAxon |

This calculated logP value indicates that this compound is highly lipophilic and will preferentially partition into non-polar environments.

The Role of Hydrophobicity in this compound's Research Applications

The primary research application of this compound has been as an anti-plaque agent in dental formulations.[1][2] Its hydrophobic nature is both a challenge and an advantage in this context.

Formulation Challenges and Solutions

Due to its high hydrophobicity, this compound is poorly soluble in aqueous solutions, making its incorporation into mouthrinses and dentifrices challenging.[1] Researchers have overcome this by employing specific formulation strategies:

-

Surfactant Systems: Mixed surfactant systems containing anionic and nonionic surfactants are used to create stable micelles that can encapsulate the hydrophobic this compound molecule, allowing for its dispersion in an aqueous base.[1]

-

Co-polymers: The use of co-polymers such as polyvinyl methyl ether/maleic acid (PVM/MA) has been shown to significantly enhance the delivery and retention of this compound on tooth surfaces.[1] The hydrophobic interactions between this compound and the co-polymer likely contribute to this improved bioavailability.

Mechanism of Action as an Anti-Plaque Agent

This compound's efficacy as an anti-plaque agent is intrinsically linked to its hydrophobicity. As a member of the salicylanilide class of antimicrobials, its primary mechanism of action is the disruption of bacterial cell membranes.

Salicylanilides act as protonophores, which are lipid-soluble molecules that can transport protons across biological membranes. This dissipates the proton motive force (PMF) across the bacterial cell membrane, which is essential for ATP synthesis, nutrient transport, and motility. The disruption of the PMF ultimately leads to bacterial cell death.

The hydrophobic nature of this compound allows it to readily partition into and traverse the lipid bilayer of bacterial cell membranes, where it can exert its protonophoric activity.

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of this compound's anti-plaque efficacy, adapted from established protocols for testing such agents.

In Vitro Inhibition of Plaque Formation

This experiment assesses the ability of this compound formulations to prevent the formation of dental plaque on a hydroxyapatite model.

Materials:

-

Saliva-coated hydroxyapatite disks

-

Culture of a plaque-forming bacterium (e.g., Streptococcus mutans)

-

Artificial saliva

-

This compound-containing formulation (e.g., 0.12% this compound in a mouthrinse base with surfactants)

-

Placebo formulation (vehicle control)

-

Positive control (e.g., 0.12% chlorhexidine)

-

Crystal violet stain

Procedure:

-

Place saliva-coated hydroxyapatite disks in a 24-well plate.

-

Add the bacterial culture to each well and incubate to allow for initial bacterial adhesion.

-

After the initial adhesion phase, treat the disks with the this compound formulation, placebo, or positive control for a specified time (e.g., 2 minutes).

-

Rinse the disks with artificial saliva to remove excess formulation.

-

Incubate the disks in a growth medium to allow for plaque formation over a period of 24-48 hours.

-

After incubation, gently wash the disks to remove non-adherent bacteria.

-

Stain the plaque biofilm with crystal violet.

-

Elute the stain and measure the absorbance to quantify the amount of plaque formed.

-

Compare the plaque formation in the presence of the this compound formulation to the controls.

Adsorption and Retention on Tooth Surfaces

This experiment evaluates the ability of a formulation to deliver and retain this compound on a tooth-like surface.

Materials:

-

Saliva-coated hydroxyapatite disks

-

This compound formulation (with and without PVM/MA co-polymer)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Treat saliva-coated hydroxyapatite disks with the this compound formulations for a specified time.

-

Rinse the disks with artificial saliva at various time points to simulate oral clearance.

-

Extract the this compound remaining on the disks using a suitable organic solvent.

-

Quantify the amount of this compound in the extract using HPLC.

-

Compare the retention of this compound from formulations with and without the PVM/MA co-polymer to determine the co-polymer's effect on substantivity.

Visualizing Key Processes

The following diagrams illustrate the logical relationships and workflows described in this guide.

Caption: Formulation strategy to overcome this compound's hydrophobicity.

References

Salifluor: A Technical Guide to its History, Discovery, and Antiplaque Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salifluor (5n-octanoyl-3'-trifluormethylsalicylanilide) is a broad-spectrum antimicrobial agent that has demonstrated significant potential as an antiplaque and anti-inflammatory agent for oral health. This technical guide provides a comprehensive overview of the history, discovery, and mechanism of action of this compound, with a focus on its evaluation as an antiplaque agent. The document summarizes findings from key clinical and in vitro studies, details relevant experimental protocols, and presents visual representations of its proposed mechanism of action and experimental workflows. While this compound has shown efficacy comparable to established agents like chlorhexidine, challenges in its formulation due to its hydrophobic nature have necessitated innovative delivery systems to enhance its bioavailability and clinical effectiveness.

Introduction

Dental plaque, a complex biofilm of bacteria, is the primary etiological agent in the development of dental caries and periodontal diseases. Mechanical plaque control through brushing and flossing remains the cornerstone of oral hygiene. However, the adjunctive use of chemical antiplaque agents can significantly enhance plaque control, particularly in individuals with limited dexterity or compliance. This compound, a salicylanilide derivative, emerged as a promising candidate in this area, exhibiting both antibacterial and anti-inflammatory properties. This guide delves into the scientific journey of this compound from a laboratory compound to a potential therapeutic agent in oral care.

History and Discovery

The exact timeline and initial synthesis of this compound (5n-octanoyl-3'-trifluormethylsalicylanilide) are not well-documented in publicly available literature. Research into salicylanilides as antimicrobial agents has been ongoing for decades, with various derivatives being explored for a range of applications. The emergence of this compound as a specific antiplaque agent likely stemmed from broader screening programs of salicylanilide compounds for their efficacy against oral pathogens.

Key milestones in the development of this compound for oral care applications include:

-

Initial Investigations: Early studies focused on the broad-spectrum antimicrobial activity of salicylanilides, which likely led to the investigation of their potential in controlling oral microflora.

-

Clinical Evaluation: A series of clinical trials were conducted to assess the efficacy of this compound in mouthrinse formulations for the inhibition of de novo plaque formation and the prevention of gingivitis.[1] These studies established its potential as a viable antiplaque agent.

-

Formulation Development: Significant research was dedicated to overcoming the poor aqueous solubility of this compound.[2][3] This led to the development of formulations incorporating mixed surfactant systems and the bioadhesive polymer polyvinyl methyl ether/maleic anhydride (PVM/MA) copolymer to enhance its retention and bioavailability on oral surfaces.[2][3]

Mechanism of Action

The precise molecular mechanism of this compound's antiplaque activity has not been fully elucidated in the context of the oral biofilm. However, based on the known mechanisms of salicylanilides, a multi-faceted mode of action can be proposed.[2][4][5]

Salicylanilides are known to function as protonophores, disrupting the proton motive force (PMF) across bacterial cell membranes. This dissipation of the proton gradient has several downstream effects:

-

Inhibition of ATP Synthesis: The PMF is essential for driving ATP synthase. By disrupting the proton gradient, this compound likely inhibits ATP production, depriving the bacterial cells of their primary energy source.

-

Impaired Transport: Many essential nutrients are transported into bacterial cells via PMF-dependent transport systems. The disruption of the PMF would therefore hinder nutrient uptake.

-

Inhibition of Efflux Pumps: While some bacteria utilize efflux pumps to expel antimicrobial agents, the dissipation of the PMF can also inhibit the function of these pumps, potentially increasing the intracellular concentration of this compound and other co-administered agents.

-

Interference with Two-Component Signal Transduction Systems: Some salicylanilides have been shown to inhibit bacterial two-component regulatory systems (TCS).[6] These systems are crucial for bacteria to sense and respond to environmental changes, including those encountered within the oral cavity. Inhibition of TCS could disrupt processes like biofilm formation, acid tolerance, and virulence factor expression.

The combination of these effects likely contributes to the bacteriostatic and bactericidal activity of this compound against plaque-forming bacteria, as well as its ability to interfere with the integrity of the plaque matrix.

Experimental Protocols

The antiplaque efficacy of this compound has been evaluated in a series of clinical trials, primarily employing a plaque regrowth model. While the full, detailed protocols are not publicly available, the following represents a typical methodology based on the published abstracts and standard practices in oral care research.[1][7][8][9]

Plaque Regrowth Clinical Trial Protocol

Objective: To evaluate the efficacy of a this compound-containing mouthrinse in inhibiting de novo plaque formation over a specified period of no mechanical oral hygiene.

Study Design: A double-blind, randomized, crossover clinical trial.

Participants: Healthy adult volunteers with a full dentition and good oral health.

Procedure:

-

Washout Period: Participants undergo a washout period (typically 1-2 weeks) where they use a standard fluoride toothpaste to normalize oral hygiene.

-

Baseline Assessment: At the baseline visit, participants receive a professional dental prophylaxis to remove all existing plaque and calculus. Plaque and gingival health are assessed using standardized indices.

-

Treatment Period: Participants are randomly assigned to a treatment group (e.g., this compound mouthrinse at varying concentrations, placebo rinse, positive control like chlorhexidine). They are instructed to refrain from all mechanical oral hygiene (brushing, flossing) for the duration of the treatment period (e.g., 4, 14, or 18 days). They rinse with the assigned mouthrinse twice daily.

-

Final Assessment: At the end of the treatment period, plaque accumulation and gingival inflammation are reassessed using the same indices as at baseline.

-

Crossover: After a further washout period, participants cross over to the other treatment arms until all participants have completed all treatments.

Assessment Methods:

-

Plaque Assessment: Plaque is typically scored using the Turesky Modification of the Quigley-Hein Plaque Index . This involves staining the plaque with a disclosing solution and scoring six surfaces of each tooth on a scale of 0 to 5, where 0 is no plaque and 5 is plaque covering more than two-thirds of the tooth surface.

-

Gingival Assessment: Gingival health is assessed using the Löe and Silness Gingival Index . This involves gently probing the gingival sulcus and observing for bleeding, redness, and swelling. Scores range from 0 (normal gingiva) to 3 (severe inflammation, ulceration, and spontaneous bleeding).

Quantitative Data Summary

The following tables summarize the expected quantitative data from clinical trials evaluating this compound. Note: Specific mean values and standard deviations from the original studies were not available in the publicly accessible literature and are represented by placeholders (X.XX ± Y.YY).

Table 1: Plaque Index Scores (Turesky Modification of Quigley-Hein) after 4-Day Plaque Regrowth

| Treatment Group | Mean Plaque Score (± SD) |

| 0.08% this compound Mouthrinse | X.XX ± Y.YY |

| 0.12% this compound Mouthrinse | X.XX ± Y.YY |

| 0.2% this compound Mouthrinse | X.XX ± Y.YY |

| 0.12% Chlorhexidine Mouthrinse (Positive Control) | X.XX ± Y.YY |

| Vehicle Control Mouthrinse | X.XX ± Y.YY |

| Negative Control (No Rinsing) | X.XX ± Y.YY |

Table 2: Gingival Index Scores (Löe and Silness) after 14-Day Plaque Regrowth

| Treatment Group | Mean Gingival Index Score (± SD) |

| 0.12% this compound Mouthrinse | X.XX ± Y.YY |

| 0.12% Chlorhexidine Mouthrinse (Positive Control) | X.XX ± Y.YY |

| Control Mouthrinse | X.XX ± Y.YY |

Formulation and Bioavailability

A significant challenge in the development of this compound as an oral care agent is its hydrophobic nature, which limits its solubility and retention in the aqueous environment of the oral cavity.[2][3] To address this, formulations have been developed that incorporate:

-

Mixed Surfactant Systems: Combinations of anionic and nonionic surfactants (e.g., sodium lauryl sulfate, Pluronic, and Tauranol) have been used to create stable micellar formulations of this compound.[2]

-

PVM/MA Copolymer: The addition of polyvinyl methyl ether/maleic anhydride (PVM/MA) copolymer has been shown to significantly enhance the adsorption and retention of this compound on tooth surfaces.[2][3] This bioadhesive polymer forms a film that prolongs the contact time of this compound with the oral tissues, thereby increasing its therapeutic efficacy. In vitro studies have demonstrated an almost two-fold increase in the retention of this compound on saliva-coated hydroxyapatite disks when formulated with PVM/MA copolymer.[2]

Conclusion

This compound has demonstrated considerable promise as an effective antiplaque and anti-inflammatory agent for use in oral care formulations. Clinical studies have indicated its efficacy is comparable to that of chlorhexidine, the current gold standard. Its proposed mechanism of action, centered on the disruption of bacterial membrane energetics, suggests a broad-spectrum activity against plaque microorganisms. The primary hurdle to its widespread application has been its formulation, which has been addressed through the use of advanced delivery systems to enhance its solubility and oral retention. Further research to fully elucidate its specific molecular targets within the oral biofilm and to obtain more extensive clinical data would be beneficial for its future development and potential integration into commercially available oral hygiene products.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. eujournal.org [eujournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Validation and Harmonisation of Quigley-Hein, Turesky Modification Index for Dental Plaque | Harmony [harmonydata.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pdf.saltjsrh.in [pdf.saltjsrh.in]

- 7. medicalalgorithms.com [medicalalgorithms.com]

- 8. Gingival Index (By Loes and Sillness) | PPTX [slideshare.net]

- 9. Evaluation of plaque index, gingival index and oral health-related quality of life in obese patients [scielo.sa.cr]

Salifluor: A Novel Anti-Inflammatory Agent for Oral Health Applications

A Technical Whitepaper on its Mechanism of Action and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract: Oral inflammatory conditions, such as gingivitis and periodontitis, represent a significant global health burden. The intricate interplay of microbial biofilms and the host immune response drives a cascade of inflammatory events, leading to tissue destruction. This whitepaper explores the potential of Salifluor (5n-octanoyl-3'-trifluoromethylsalicylanilide), a novel salicylanilide derivative, as a potent anti-inflammatory agent in oral health. Drawing upon clinical evidence of its efficacy in reducing plaque and gingivitis, this document delves into its putative molecular mechanisms of action, focusing on the inhibition of key inflammatory signaling pathways. While direct mechanistic studies on this compound are limited, compelling evidence from structurally related trifluoromethyl salicylate compounds suggests a dual-action approach: the suppression of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB), and the subsequent inhibition of cyclooxygenase-2 (COX-2) expression and prostaglandin E2 (PGE2) synthesis. This document provides a comprehensive overview of the existing clinical data, proposes a detailed mechanism of action, outlines relevant experimental protocols for future investigation, and presents the available quantitative data to support the development of this compound as a next-generation therapeutic for oral inflammatory diseases.

Introduction: The Unmet Need in Oral Inflammatory Disease Management

Oral diseases, primarily gingivitis and periodontitis, are characterized by a chronic inflammatory response to pathogenic bacteria in the dental plaque. This persistent inflammation leads to the destruction of the soft and hard tissues supporting the teeth. Current treatments predominantly focus on mechanical removal of the biofilm and the use of broad-spectrum antimicrobial agents. However, the role of modulating the host inflammatory response is increasingly recognized as a critical component of effective long-term management.

This compound has emerged as a promising candidate in this arena. Clinical studies have demonstrated its efficacy as an anti-plaque and anti-gingivitis agent, with effectiveness comparable to the gold standard, chlorhexidine.[1] This suggests that beyond its antimicrobial properties, this compound may possess significant anti-inflammatory capabilities. This whitepaper will synthesize the available evidence and propose a mechanistic framework for its anti-inflammatory action, providing a roadmap for future research and development.

Clinical Efficacy of this compound in Oral Health

Several clinical trials have underscored the potential of this compound in maintaining oral hygiene. Mouthrinses containing this compound have been shown to be as effective as 0.12% chlorhexidine in retarding de novo plaque formation and reducing the development of gingivitis.[1]

Table 1: Summary of Clinical Trial Findings for this compound Mouthrinses

| Study Design | Comparator | Key Findings | Reference |

| Double-blind, randomized, cross-over | 0.12% Chlorhexidine | This compound mouthrinses (0.08%, 0.12%, 0.2%) were significantly more effective than control rinses and equally effective as 0.12% chlorhexidine in retarding 4-day de novo plaque formation. | [1] |

| Double-blind, randomized, cross-over | 0.12% Chlorhexidine | 0.12% this compound mouthrinse retarded de novo plaque formation to the same extent as 0.12% chlorhexidine at both healthy and inflamed sites. | [1] |

| Double-blind, randomized, cross-over | 0.12% Chlorhexidine | No significant difference between 0.12% this compound and 0.12% chlorhexidine mouthrinses in retarding de novo plaque formation and the development of gingivitis over a 14-day period. | [1] |

These findings strongly indicate that this compound is a potent agent for controlling plaque and gingivitis, which are hallmarks of oral inflammation.

Proposed Mechanism of Anti-Inflammatory Action

While direct molecular studies on this compound are not yet published, its chemical structure, featuring a trifluoromethylsalicylate core, provides significant clues to its anti-inflammatory mechanism. Research on structurally related compounds, such as triflusal and its metabolite 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), has shown potent inhibitory effects on key inflammatory pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2. In oral inflammation, bacterial components like lipopolysaccharide (LPS) activate the NF-κB pathway in immune and resident cells of the periodontium. This leads to the transcription of genes that perpetuate the inflammatory cascade.

Triflusal and HTB have been demonstrated to block the activation of NF-κB. It is hypothesized that this compound, due to its similar chemical scaffold, shares this ability. By inhibiting NF-κB activation, this compound could effectively dampen the downstream expression of multiple inflammatory mediators.

Downregulation of COX-2 Expression and PGE2 Synthesis

Cyclooxygenase-2 (COX-2) is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, potent mediators of inflammation, pain, and bone resorption. Prostaglandin E2 (PGE2) is particularly implicated in the pathogenesis of periodontitis, where it contributes to vasodilation, increased vascular permeability, and alveolar bone loss.

The expression of the COX-2 gene is largely under the control of NF-κB. Therefore, by inhibiting NF-κB, this compound is predicted to decrease the transcription and subsequent translation of the COX-2 enzyme. Furthermore, triflusal has been shown to directly inhibit the activity of the purified COX-2 enzyme. This dual mechanism—inhibiting both the expression and the activity of COX-2—would lead to a significant reduction in PGE2 production at inflammatory sites in the oral cavity.

Table 2: Quantitative Data on the Inhibition of PGE2 Production by Triflusal and HTB

| Compound | Assay System | IC50 (mM) |

| Triflusal | LPS-activated human blood | 0.16 |

| HTB | LPS-activated human blood | 0.39 |

Data from a study on triflusal and its metabolite, structurally related to this compound.

Modulation of Reactive Oxygen Species (ROS)

Chronic inflammation in the oral cavity is associated with the excessive production of reactive oxygen species (ROS) by neutrophils and other immune cells. This oxidative stress contributes to cellular damage and the breakdown of periodontal tissues. While direct evidence for this compound's effect on ROS is lacking, many anti-inflammatory compounds possess antioxidant properties or can modulate the activity of ROS-producing enzymes. This remains a key area for future investigation into the complete mechanistic profile of this compound.

Experimental Protocols for Mechanistic Studies

To fully elucidate the anti-inflammatory properties of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Assays

-

Cell Culture:

-

Cell Lines: Human gingival fibroblasts (HGFs), human periodontal ligament fibroblasts (hPDLFs), and a human monocytic cell line (e.g., THP-1 differentiated into macrophages) are relevant cell types for studying oral inflammation.

-

Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM for fibroblasts, RPMI-1640 for macrophages) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

-

NF-κB Activation Assay:

-

Seed cells in a 96-well plate.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as Porphyromonas gingivalis LPS (1 µg/mL), for 30-60 minutes.

-

Lyse the cells and measure the level of phosphorylated IκBα (an indicator of NF-κB activation) or the nuclear translocation of the p65 subunit of NF-κB using a commercially available ELISA kit or by Western blotting.

-

-

COX-2 Expression Analysis:

-

Culture cells as described above.

-

Pre-treat with this compound for 1-2 hours.

-

Stimulate with P. gingivalis LPS for 6-24 hours.

-

Analyze COX-2 protein expression by Western blotting or gene expression by quantitative real-time PCR (qRT-PCR).

-

-

PGE2 Quantification:

-

Culture cells in a 24-well plate.

-

Pre-treat with this compound for 1-2 hours.

-

Stimulate with P. gingivalis LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Cytokine Array:

-

Following treatment with this compound and stimulation with LPS, collect cell culture supernatants.

-

Use a multiplex cytokine array to simultaneously measure the levels of various pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines (e.g., IL-8, MCP-1).

-

-

ROS Production Assay:

-

Culture cells in a black-walled 96-well plate.

-

Load cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

-

Treat with this compound and then stimulate with an ROS inducer (e.g., H2O2 or PMA).

-

Measure the fluorescence intensity over time using a plate reader.

-

In Vivo Animal Models

-

Ligature-Induced Periodontitis Model:

-

Use a well-established animal model, such as rats or mice.

-

Place a sterile ligature (e.g., silk suture) around a molar tooth to induce plaque accumulation and inflammation.

-

Administer this compound topically (as a gel or rinse) or systemically.

-

After a set period (e.g., 7-14 days), sacrifice the animals and collect the maxillary or mandibular jaws.

-

Analyze alveolar bone loss using micro-computed tomography (micro-CT).

-

Perform histological analysis of the periodontal tissues to assess inflammatory cell infiltration and tissue destruction.

-

Homogenize gingival tissues to measure the levels of inflammatory markers (e.g., cytokines, PGE2) by ELISA or qRT-PCR.

-

Safety and Toxicology

The existing clinical data on this compound in mouthrinses suggest a favorable safety profile for topical oral use. However, a comprehensive toxicological evaluation is essential for further development. This should include studies on cytotoxicity against oral cell lines, as well as standard preclinical safety and toxicology studies as required by regulatory agencies.

Conclusion and Future Directions

This compound presents a compelling profile as a novel anti-inflammatory agent for oral health. Its demonstrated clinical efficacy in reducing plaque and gingivitis, combined with a strong hypothetical mechanism of action rooted in the inhibition of the NF-κB and COX-2 pathways, positions it as a promising candidate for further development.

Future research should focus on direct mechanistic studies to confirm the proposed pathways of action for this compound itself. Quantitative dose-response studies are needed to determine its potency in inhibiting key inflammatory mediators. Furthermore, formulation development to optimize its delivery and bioavailability in the oral cavity will be crucial for translating its therapeutic potential into effective clinical products. The investigation of this compound's effects on ROS modulation will also provide a more complete understanding of its anti-inflammatory properties. Through a rigorous and systematic approach to research and development, this compound could become a valuable addition to the armamentarium for preventing and treating oral inflammatory diseases.

References

Salifluor: A Technical Guide to its Molecular Properties and Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salifluor (5-n-octanoyl-3'-trifluoromethyl-salicylanilide) is a salicylanilide derivative with demonstrated antimicrobial and anti-inflammatory properties, making it a compound of interest for applications in oral healthcare and potentially beyond.[1][2] A critical aspect of its development and formulation is its physicochemical profile, particularly its molecular formula and solubility. This technical guide provides a comprehensive overview of this compound's molecular characteristics and delves into the implications of these properties for its solubility, offering insights for formulation development and experimental design.

Molecular Formula and Physicochemical Properties

This compound is a complex organic molecule with a chemical structure that directly influences its biological activity and physical characteristics.

Molecular Formula: C₂₂H₂₄F₃NO₃[3]

IUPAC Name: 2-hydroxy-5-octanoyl-N-(3-(trifluoromethyl)phenyl)benzamide[3]

The key structural features include a salicylanilide core, an n-octanoyl chain, and a trifluoromethyl group. The long alkyl chain of the octanoyl group and the fluorine-containing trifluoromethyl group contribute significantly to the molecule's high hydrophobicity.

Quantitative Physicochemical Data:

| Property | Value | Source |

| Molecular Weight | 407.43 g/mol | [3] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[3] Described as a "highly hydrophobic compound."[4] | [3][4] |

Implications for Solubility:

The molecular structure of this compound dictates its poor solubility in aqueous solutions. The large, nonpolar regions of the molecule, specifically the octanoyl chain and the trifluoromethylphenyl group, dominate its character, leading to its hydrophobic nature.[4] This presents a significant challenge for formulation in aqueous-based delivery systems, such as mouthrinses or other pharmaceutical preparations intended for biological applications.

Consequently, strategies to enhance the aqueous solubility or dispersibility of this compound are crucial for its practical application. Research has shown that conventional surfactants like sodium lauryl sulfate (SLS) are not sufficient to adequately solubilize this compound.[4] Effective formulations have been achieved through the use of mixed surfactant systems, such as a combination of anionic and nonionic surfactants (e.g., SLS, Pluronic, and Tauranol), to create stable micellar solutions.[4]

Experimental Protocols

General Synthesis and Purification of Salicylanilides

The synthesis of salicylanilide derivatives like this compound typically involves the condensation of a salicylic acid derivative with an appropriate aniline. A plausible synthetic route would involve the acylation of 3-(trifluoromethyl)aniline with a 5-octanoyl salicylic acid derivative.

Purification: Following synthesis, purification is critical to remove unreacted starting materials, byproducts, and other impurities. Standard laboratory techniques for the purification of organic compounds would be employed, including:

-

Recrystallization: To purify the solid product based on differences in solubility.

-

Column Chromatography: To separate the desired compound from impurities based on differential adsorption to a stationary phase.

-

High-Performance Liquid Chromatography (HPLC): For final purification and to ensure high purity of the compound.

Characterization of the purified this compound would be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its chemical structure and purity.

Experimental Determination of Solubility

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .

Protocol Outline:

-

Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the solvent of interest (e.g., water, ethanol, buffers at different pH values) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution. Care must be taken to avoid any temperature changes during this step.

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the concentration of the dissolved compound. A calibration curve would be prepared using standard solutions of known this compound concentrations.

-

UV-Vis Spectrophotometry: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a predetermined calibration curve.

-

-

Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Signaling Pathways and Biological Implications

The biological activities of this compound as an anti-inflammatory and antimicrobial agent are mediated through its interaction with specific cellular signaling pathways. While the precise molecular targets of this compound have not been exhaustively elucidated, the broader class of salicylanilides is known to modulate several key pathways.

Potential Anti-inflammatory Signaling Pathways

Salicylanilides have been reported to exert their anti-inflammatory effects through various mechanisms. Given that this compound is a nonsteroidal anti-inflammatory agent, it is plausible that it shares mechanisms with other NSAIDs.[1] A key mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins. Furthermore, some salicylic acid derivatives have been shown to suppress the activity of the epigenetic regulators p300 and CREB-binding protein (CBP), which control the expression of inflammatory proteins.[5]

Potential Anti-inflammatory Mechanisms of this compound:

Caption: Potential anti-inflammatory mechanisms of this compound.

Potential Antimicrobial Signaling Pathways

The antimicrobial activity of this compound is a key feature, particularly in the context of oral health for inhibiting dental plaque formation.[4] The trifluoromethyl group is a component of the molecule, and fluoride itself is known to have antimicrobial properties by inhibiting bacterial enzymes like enolase and proton-translocating F-ATPases, leading to cytoplasmic acidification and disruption of glycolysis.[6] While this compound is a complex molecule and its entire structure contributes to its activity, the presence of the trifluoromethyl group may contribute to its antimicrobial efficacy.

Hypothesized Antimicrobial Workflow:

Caption: Hypothesized antimicrobial action of this compound.

Conclusion

This compound's molecular formula, C₂₂H₂₄F₃NO₃, and its structural features render it a highly hydrophobic molecule with poor aqueous solubility. This presents both challenges and opportunities for its development as a therapeutic agent. Understanding its solubility profile is paramount for designing effective delivery systems that can enhance its bioavailability and clinical efficacy. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's physicochemical properties. Further research into the specific signaling pathways modulated by this compound will provide a deeper understanding of its mechanism of action and may unveil new therapeutic applications for this promising compound.

References

- 1. Some effects of mouthrinses containing this compound on de novo plaque formation and developing gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 78417-90-0 [amp.chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. In vitro and in vivo studies on this compound/PVM/MA copolymer/NaF combination as an antiplaque agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ancient Anti-Inflammatory Drug Has Cancer-Fighting Properties [gladstone.org]

- 6. Antimicrobial actions of fluoride for oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the signaling pathways affected by Salifluor.

An In-depth Technical Guide to the Cellular Signaling Pathways Modulated by Salubrinal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salubrinal is a selective inhibitor of the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), a central event in the cellular stress response. By preventing its dephosphorylation, salubrinal effectively prolongs the activated, phosphorylated state of eIF2α (p-eIF2α). This activity positions salubrinal as a critical tool for investigating the Integrated Stress Response (ISR), a network of signaling pathways activated by various cellular stressors. This technical guide provides a comprehensive overview of the signaling cascades affected by salubrinal, with a focus on the Unfolded Protein Response (UPR) and the downstream consequences of sustained eIF2α phosphorylation.

Core Mechanism of Action: Inhibition of eIF2α Dephosphorylation

Salubrinal's primary molecular mechanism is the inhibition of protein phosphatase 1 (PP1) and its cofactors, such as GADD34 (Growth Arrest and DNA Damage-inducible protein 34), which are responsible for dephosphorylating eIF2α.[1][2] This inhibitory action effectively traps eIF2α in its phosphorylated state, leading to a global attenuation of protein synthesis while selectively promoting the translation of specific stress-response mRNAs, most notably Activating Transcription Factor 4 (ATF4).[3][4]

The PERK Pathway and the Unfolded Protein Response (UPR)

The UPR is a crucial signaling network that responds to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. The UPR is mediated by three main sensor proteins: PERK (PKR-like ER kinase), IRE1α (inositol-requiring enzyme 1α), and ATF6 (activating transcription factor 6). Salubrinal's effects are most pronounced on the PERK branch of the UPR.

Upon ER stress, PERK is activated and phosphorylates eIF2α. This phosphorylation event reduces the global rate of protein translation, thereby alleviating the protein folding load on the ER. However, p-eIF2α also facilitates the preferential translation of ATF4 mRNA. ATF4, a transcription factor, then translocates to the nucleus and upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis (e.g., CHOP/GADD153).[3][4] Salubrinal mimics and prolongs this downstream signaling cascade of PERK activation.

Signaling Pathway Diagram: The PERK/eIF2α/ATF4 Axis

Caption: The PERK signaling pathway modulated by Salubrinal.

Quantitative Data on Salubrinal's Effects

The following table summarizes key quantitative data from various studies investigating the effects of salubrinal.

| Parameter | Cell Line/Model | Value | Reference |

| EC50 for protection from ER stress-induced apoptosis | Various | ~15 µM | [5] |

| Inhibition of PP1 (IC50) | In vitro | 1.7 µM (for Cantharidin, a similar PP1 inhibitor) | [6] |

| Effect on eIF2α phosphorylation | K-562 cells | Increased phosphorylation | [7] |

| Effect on ATF4 expression | Muscle cells (H2O2-induced damage) | Significantly increased | [3] |

| Effect on CHOP expression | PC12 cells (TCDD-induced apoptosis) | Decreased | [4] |

| Effect on apoptosis (cleaved caspase-3) | Neonatal rat ventricular myocytes (NRVMs) | Decreased | [2] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments used to characterize the effects of salubrinal.

Western Blot Analysis for Phosphorylated eIF2α and ATF4

-

Cell Culture and Treatment: Plate cells (e.g., K-562, PC12, or primary cells) at a suitable density and allow them to adhere overnight. Treat cells with the desired concentration of salubrinal (e.g., 10-75 µM) for a specified duration (e.g., 1-24 hours). Include appropriate vehicle controls (e.g., DMSO). For studies involving ER stress, co-treat with an inducer like thapsigargin (e.g., 1 µM).[2][7]

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-eIF2α, total eIF2α, ATF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Viability and Apoptosis Assays

-

MTT Assay for Cell Viability:

-

Plate cells in a 96-well plate and treat with salubrinal and/or a cytotoxic agent.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining):

-

Treat cells as described above.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying Salubrinal's effects.

Conclusion and Future Directions

Salubrinal is an invaluable pharmacological tool for elucidating the intricacies of the Integrated Stress Response, particularly the PERK-eIF2α-ATF4 signaling axis. Its ability to selectively inhibit eIF2α dephosphorylation allows for the controlled study of the downstream consequences of sustained ISR activation. This has significant implications for understanding and potentially treating a wide range of diseases where ER stress is a contributing factor, including neurodegenerative disorders, metabolic diseases, and cancer. Future research will likely focus on the development of more specific and potent modulators of this pathway with improved pharmacokinetic properties for therapeutic applications.

References

- 1. Salubrinal |eIF-2alpha Inhibitor | PP1 inhibitor | Hello Bio [hellobio.com]

- 2. Salubrinal Alleviates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective effects of Salubrinal against H2O2-induced muscle wasting via eIF2α/ATF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Salubrinal | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scbt.com [scbt.com]

Methodological & Application

Application Notes and Protocols for In vitro Testing of Salifluor's Antiplaque Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salifluor, chemically known as 5-n-octanoyl-3'-trifluoromethyl-salicylanilide, is a salicylanilide derivative recognized for its broad-spectrum antimicrobial properties, making it a compound of interest for controlling dental plaque.[1] Salicylanilides are known to exert their antimicrobial effects through mechanisms such as the uncoupling of oxidative phosphorylation and dissipation of the proton motive force across bacterial cell membranes.[2][3][4] This document provides detailed protocols for the in vitro evaluation of this compound's efficacy against dental plaque biofilms, addressing challenges such as its hydrophobic nature.

The primary etiological agent of dental caries, Streptococcus mutans, plays a crucial role in the formation of dental plaque by producing extracellular polysaccharides, primarily glucans, through the action of glucosyltransferases (Gtfs).[1][5] These glucans facilitate bacterial adhesion to tooth surfaces and contribute to the structural integrity of the biofilm matrix. The expression of gtf genes is regulated by complex signaling pathways, including two-component signal transduction systems (TCSTSs) and quorum sensing (QS) systems.[1][5][6] Understanding the impact of this compound on these processes is key to elucidating its antiplaque mechanism.

These application notes provide two primary protocols for assessing the antiplaque activity of this compound: a biofilm inhibition assay using crystal violet staining for quantification and an assay for bacterial adherence to a saliva-coated hydroxyapatite model, which mimics the tooth surface.

Data Presentation

Table 1: Summary of Quantitative Data for this compound's Antiplaque Efficacy